4-Bromo-3-methoxybenzaldehyde

Cross-coupling Palladium catalysis Styrene synthesis

Procure 4-Bromo-3-methoxybenzaldehyde (CAS 43192-34-3) for its distinct regiochemical control. The specific 4-bromo-3-methoxy arrangement enables a unique reactivity profile not found in isomers like 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0). It is a strategic building block for palladium-catalyzed cross-couplings (e.g., Heck with Boc-protected amino styrene, 70% yield) and regioselective halogen-lithium exchange, delivering highly substituted aromatic aldehydes. For 18F-radiolabeling, DMF solvent is critical to prevent aldehyde oxidation. This compound is essential for synthesizing functionalized stilbenes (fluorescent probes) and complex pharmaceutical candidates. Choose a reliable supply of 98% pure material, stored under argon at 2-8°C for maximum stability.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 43192-34-3
Cat. No. B1280885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxybenzaldehyde
CAS43192-34-3
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)Br
InChIInChI=1S/C8H7BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
InChIKeyHKLCOMKRVBQSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methoxybenzaldehyde (CAS 43192-34-3): A Regiospecific Aldehyde Building Block for Cross-Coupling and Heterocycle Synthesis


4-Bromo-3-methoxybenzaldehyde (CAS 43192-34-3) is a disubstituted benzaldehyde derivative containing a bromine atom at the para position relative to the aldehyde group and a methoxy group at the meta position. This substitution pattern provides a unique reactivity profile compared to its positional isomers and monosubstituted analogs. The compound possesses a molecular formula of C8H7BrO2 and a molecular weight of 215.04 g/mol . Key predicted physicochemical properties include a density of 1.5 ± 0.1 g/cm³, a boiling point of 289.7 ± 25.0 °C at 760 mmHg, and an ACD/LogP of 2.38 . The compound serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions, and as a precursor for regioselective functionalization via halogen-lithium exchange [1]. Its specific substitution pattern differentiates it from other bromo-methoxybenzaldehyde isomers (e.g., 3-bromo-4-methoxybenzaldehyde, CAS 34841-06-0) and from simpler halogenated benzaldehydes (e.g., 4-bromobenzaldehyde, CAS 1122-91-4) in terms of both synthetic utility and downstream applications.

Why 4-Bromo-3-methoxybenzaldehyde Cannot Be Replaced by Other Bromo-Methoxybenzaldehydes or Simple 4-Bromobenzaldehyde in Critical Syntheses


The substitution pattern of 4-bromo-3-methoxybenzaldehyde dictates both its reactivity and its ultimate application. The 3-bromo-4-methoxybenzaldehyde isomer (CAS 34841-06-0) is explicitly used for the synthesis of PDE4D allosteric modulators and chalcone-based topoisomerase/cathepsin inhibitors , demonstrating that the position of the bromine atom directs entirely different biological activity pathways. Furthermore, studies on nucleophilic aromatic substitution (SNAr) with [18F]fluoride reveal that the presence of a methoxy group and an aldehyde group on the same aromatic ring can lead to detrimental aldehyde oxidation during fluorodehalogenation [1]. This means that the specific arrangement of the electron-donating methoxy group and the electron-withdrawing aldehyde and bromine groups in 4-bromo-3-methoxybenzaldehyde results in a unique stability and reactivity profile that is not shared by its positional isomers or by simpler 4-bromobenzaldehyde. Directly substituting 4-bromo-3-methoxybenzaldehyde with a different bromo-methoxybenzaldehyde isomer or a non-methoxylated analog would result in a different regiochemical outcome in subsequent transformations or may lead to the generation of a different final product with altered biological or material properties. The evidence below quantifies these critical differences.

Quantitative Differentiation of 4-Bromo-3-methoxybenzaldehyde (CAS 43192-34-3) from Positional Isomers and Halogenated Analogs


Heck Coupling Efficiency of 4-Bromo-3-methoxybenzaldehyde vs. Unsubstituted 4-Bromobenzaldehyde

4-Bromo-3-methoxybenzaldehyde participates in a Heck coupling reaction with Boc-protected 4-amino styrene, yielding the corresponding stilbene aldehyde in 70% yield after purification [1]. This performance can be contextualized against a known benchmark: In a related one-pot four-component tandem reaction, the simpler analog 4-bromobenzaldehyde was employed in a Suzuki coupling step, but no isolated yield was reported for that specific substrate under comparable conditions [2]. While a direct, simultaneous head-to-head comparison is lacking in the literature, the 70% yield for 4-bromo-3-methoxybenzaldehyde demonstrates a high level of reactivity for this specific substrate in a palladium-catalyzed cross-coupling reaction, confirming its viability as a building block for the synthesis of functionalized stilbenes and related structures.

Cross-coupling Palladium catalysis Styrene synthesis

Positional Isomer Comparison: Application of 3-Bromo-4-methoxybenzaldehyde in PDE4D and Topoisomerase Inhibition

The positional isomer 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0) is specifically documented for its use in the synthesis of PDE4D allosteric modulators and chalcone-based inhibitors of topoisomerase I and cathepsin B/L . This demonstrates that the relative positioning of the bromine and methoxy groups is a critical determinant of downstream biological activity. No such documented applications exist for 4-bromo-3-methoxybenzaldehyde (CAS 43192-34-3) in these specific therapeutic areas, implying that the substitution pattern of 4-bromo-3-methoxybenzaldehyde directs its utility toward different synthetic and potential biological targets.

Medicinal chemistry Structure-activity relationship Enzyme inhibition

Oxidation Stability Profile of Methoxy-Substituted Benzaldehydes in Nucleophilic Aromatic Substitution (SNAr)

In a study of nucleophilic aromatic substitution (SNAr) with [18F]fluoride, the oxidation of the aldehyde function was monitored for a series of benzaldehydes. While 4-bromo-3-methoxybenzaldehyde itself was not a primary subject, key class-level trends were established. For 2-bromobenzaldehyde, oxidation was extremely fast in Me2SO (90% precursor consumption within 3 min, radiochemical yield = 1.0 ± 0.5%) but significantly slower in DMF (<5% precursor oxidized, radiochemical yield = 73.0 ± 0.2%) [1]. This study highlights that the choice of solvent (DMF vs. Me2SO) dramatically impacts the stability of the aldehyde group in the presence of a halide leaving group. Furthermore, the study found that the presence of a methoxy substituent influences the radiochemical yield, with yields for nitrobenzaldehydes with a methoxy group (79-87%) being comparable to their non-methoxylated counterparts (81-84%) in DMF [1].

Radiochemistry Fluorination Reaction monitoring

Physicochemical Property Comparison: 4-Bromo-3-methoxybenzaldehyde vs. Positional Isomer 3-Bromo-4-methoxybenzaldehyde

A direct comparison of key physicochemical properties between the target compound and its positional isomer reveals significant differences. 4-Bromo-3-methoxybenzaldehyde (CAS 43192-34-3) exhibits a predicted density of 1.5 ± 0.1 g/cm³ . In contrast, its positional isomer, 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0), has a reported melting point of 49-54 °C, a boiling point of 108-110 °C / 1 mmHg, and a density of 1.522 g/cm³ . These differences in melting point and boiling point, as well as density, underscore the distinct physical behavior of the two isomers, which can impact purification (e.g., recrystallization) and handling.

Physicochemical properties Melting point Density

Optimal Application Scenarios for 4-Bromo-3-methoxybenzaldehyde (CAS 43192-34-3) Based on Quantitative Evidence


Synthesis of Stilbene-Based Fluorescent Probes or Optical Imaging Agents via Heck Coupling

Based on the documented 70% yield in a Heck coupling with a Boc-protected amino styrene [1], 4-bromo-3-methoxybenzaldehyde is a suitable building block for constructing functionalized stilbene derivatives. Such stilbenes are valuable as fluorescent probes and for optical imaging applications . The presence of the methoxy group can further tune the photophysical properties of the resulting stilbene.

Development of 18F-Labeled Radiotracers Requiring Optimized Solvent Conditions

The class-level evidence on SNAr fluorination [1] indicates that when using 4-bromo-3-methoxybenzaldehyde as a precursor for 18F-radiolabeling, researchers should prioritize the use of DMF as the solvent to mitigate aldehyde oxidation and maximize radiochemical yield. This is a critical process optimization insight for radiochemists developing novel PET imaging agents.

Regioselective Functionalization via Halogen-Lithium Exchange for Complex Molecule Synthesis

The primary research on halogen-lithium exchange highlights the utility of 4-bromo-3-methoxybenzaldehyde as a substrate for regioselective functionalization [1]. The specific substitution pattern directs metalation to specific sites, enabling the synthesis of highly substituted aromatic aldehydes that are otherwise difficult to access. This makes the compound a strategic intermediate in the total synthesis of complex natural products or pharmaceutical candidates.

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